N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline-sulfonamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzene with quinoline-8-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline-sulfonamide derivatives.
Substitution: Formation of substituted quinoline-sulfonamide derivatives with various functional groups.
Scientific Research Applications
N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a dual inhibitor of monoamine oxidases and cholinesterases, making it a candidate for the treatment of Alzheimer’s disease.
Biological Research: The compound is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves the inhibition of specific enzymes such as monoamine oxidases and cholinesterases. The compound binds to the active sites of these enzymes, preventing the breakdown of neurotransmitters like acetylcholine and monoamines. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neural signaling and potentially improving cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: A related compound with similar enzyme inhibitory properties.
4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide:
Uniqueness
N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its dual inhibitory action on both monoamine oxidases and cholinesterases. This dual action makes it a promising candidate for the treatment of multifactorial diseases like Alzheimer’s disease, where multiple pathways are involved .
Properties
Molecular Formula |
C17H15BrN2O3S |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
InChI |
InChI=1S/C17H15BrN2O3S/c18-13-3-5-14(6-4-13)19-24(22,23)15-8-11-2-1-7-20-16(21)10-12(9-15)17(11)20/h3-6,8-9,19H,1-2,7,10H2 |
InChI Key |
MUDGBILIHRBKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)Br)CC(=O)N3C1 |
Origin of Product |
United States |
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